molecular formula C15H10ClNO2 B8763637 7-Benzoyl-5-chloroindolin-2-one CAS No. 61085-27-6

7-Benzoyl-5-chloroindolin-2-one

Cat. No.: B8763637
CAS No.: 61085-27-6
M. Wt: 271.70 g/mol
InChI Key: NPHJDKGTHGICQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzoyl-5-chloroindolin-2-one is a substituted indolin-2-one derivative characterized by a benzoyl group (-C(O)Ph) at position 7 and a chlorine atom at position 5 of the indole ring. The benzoyl group enhances lipophilicity and may influence binding affinity in biological systems, while the chloro substituent contributes to electronic effects and metabolic stability .

Properties

CAS No.

61085-27-6

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

7-benzoyl-5-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H10ClNO2/c16-11-6-10-7-13(18)17-14(10)12(8-11)15(19)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,17,18)

InChI Key

NPHJDKGTHGICQE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C(=O)C3=CC=CC=C3)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 7-Benzoyl-5-chloroindolin-2-one with structurally related indolin-2-one derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties
7-Benzoyl-5-chloroindolin-2-one* Cl (5), Benzoyl (7) C₁₅H₁₀ClNO₂ ~271.7 Not Available High lipophilicity (predicted LogP > 3.5)
7-Bromo-5-chloroindolin-2-one Cl (5), Br (7) C₈H₅BrClNO 246.49 215433-19-5 Moderate solubility in polar solvents
3-Benzyl-5-chloroindolin-2-one Cl (5), Benzyl (3) C₁₅H₁₂ClNO 257.72 1165901-92-7 Enhanced steric bulk at position 3
5-Aminoindolin-2-one hydrochloride NH₂ (5), HCl salt C₈H₈N₂O·HCl 186.62 120266-80-0 High polarity (LogP ~0.5)

*Note: Properties for 7-Benzoyl-5-chloroindolin-2-one are inferred from analogs.

Key Observations :

  • Substituent Position : The position of substituents significantly impacts biological activity. For example, a benzoyl group at position 7 (hypothetical for the target compound) may enhance π-π stacking interactions compared to bromine in 7-Bromo-5-chloroindolin-2-one .
  • Steric Effects : 3-Benzyl-5-chloroindolin-2-one exhibits steric hindrance at position 3, which could limit binding in enzyme active sites compared to position 7 substitutions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.